1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione
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Overview
Description
1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C17H14BrNO2S It is characterized by the presence of a bromophenyl group, a methylphenylsulfanyl group, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine, followed by cyclization.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Methylphenylsulfanyl Group: This can be done through a nucleophilic substitution reaction where the sulfanyl group is introduced using a thiol reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl and methylphenylsulfanyl groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The pyrrolidine-2,5-dione core may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione: Similar structure with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione: Similar structure with a methyl group instead of bromine.
1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione: Similar structure with a fluorine atom instead of bromine.
Uniqueness
1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]pyrrolidine-2,5-dione is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S/c1-11-2-8-14(9-3-11)22-15-10-16(20)19(17(15)21)13-6-4-12(18)5-7-13/h2-9,15H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFRZBZHZZTBAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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